Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-
Description
The compound Benzoic acid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- (hereafter referred to as Compound A) is a sulfonamide-substituted benzoic acid derivative. Its structure features a 3-chloro-4-fluorophenyl sulfonyl group attached to the amino substituent at the 3-position of the benzoic acid core.
Key attributes inferred from related compounds include:
- Molecular formula: Likely C₁₃H₉ClFNO₄S (similar to CAS 612043-04-6, a 4-position isomer) .
- Functional groups: A sulfonamide bridge (-SO₂NH-) and halogen substituents (Cl, F), which influence electronic and steric properties.
- Potential applications: Sulfonamide benzoic acids are often explored in pharmaceuticals (e.g., enzyme inhibitors) or agrochemicals due to their bioactivity .
Properties
CAS No. |
612043-03-5 |
|---|---|
Molecular Formula |
C13H9ClFNO4S |
Molecular Weight |
329.73 g/mol |
IUPAC Name |
3-[(3-chloro-4-fluorophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H9ClFNO4S/c14-11-7-10(4-5-12(11)15)21(19,20)16-9-3-1-2-8(6-9)13(17)18/h1-7,16H,(H,17,18) |
InChI Key |
JIZAIUJLSAGBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- typically involves multiple steps. One common method includes the sulfonation of 3-chloro-4-fluoroaniline followed by coupling with benzoic acid. The reaction conditions often require the use of catalysts such as Raney nickel and organic solvents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Positional Isomers: 3- vs. 4-Substitution
- Compound B: Benzoic acid, 4-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- (CAS 612043-04-6) Key difference: Sulfonamide group at the 4-position of the benzoic acid. Impact:
- Binding affinity : Positional changes can alter interactions with biological targets (e.g., receptors or enzymes).
Substituent Variations
- Compound C: Benzoic acid, 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- (CAS 96459-91-5) Key difference: Nitro group (electron-withdrawing) and 4-chloro substituent. Impact:
- Enhanced acidity due to nitro group’s electron-withdrawing effect (predicted pKa ~2.77 in hydroxyl-containing analogs) .
Increased reactivity in nucleophilic substitution reactions.
Compound D : Benzoic acid, 4-[(3-chloro-3a,7a-dihydro-1H-indol-6-yl)sulfonyl] (CAS 919792-62-4)
- Key difference : Indole-derived sulfonyl group introduces aromatic heterocyclic bulk.
- Impact :
- Altered metabolic stability compared to halogenated phenyl groups.
Functional Group Modifications
- Compound E: 4-[[[(3-Chloro-4-fluorophenyl)sulfonyl]amino]methyl]benzoic acid (CAS 690646-06-1) Key difference: Methylene linker (-CH₂-) between sulfonamide and benzoic acid. Impact:
Reduced acidity due to distance between electron-withdrawing groups and carboxylic acid.
- Compound F: Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester (CAS 1195768-19-4) Key difference: Methyl ester (prodrug form) and 2,6-difluoro substitution. Impact:
- Higher lipophilicity (logP) compared to free carboxylic acids, improving membrane permeability.
- Fluorine substituents may enhance metabolic stability and bioavailability.
Acidity and Solubility
- Compound A vs. B : The 3-position substitution in Compound A may result in a slightly higher pKa than the 4-isomer (Compound B) due to steric effects near the carboxylic acid .
- Hydroxyl-containing analogs (e.g., CAS 328028-09-7) exhibit lower solubility in nonpolar solvents due to hydrogen bonding from the -OH group .
Biological Activity
Overview
Benzoic acid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- (CAS No. 612043-04-6) is a sulfonamide derivative of benzoic acid that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This compound features a sulfonyl group attached to a chloro-fluorophenyl moiety, which contributes to its biological activity.
- Molecular Formula: C13H9ClFNO4S
- Molecular Weight: 329.73 g/mol
- IUPAC Name: 4-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid
The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes within biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity. This characteristic makes it a candidate for drug development, particularly in targeting enzymes involved in various diseases.
Biological Applications
-
Proteomics Research:
- Used as a biochemical tool to study protein interactions and functions.
- Helps in elucidating the role of sulfonyl compounds in biological systems.
-
Medicinal Chemistry:
- Investigated for its potential therapeutic properties, notably as an anti-inflammatory and anticancer agent.
- The compound's structure allows it to mimic natural substrates, potentially leading to the inhibition of target enzymes.
-
Chemical Biology:
- Explored for its effects on cellular pathways and mechanisms.
- Studies indicate that it may influence signaling pathways related to cancer progression and inflammation.
Case Studies
-
Inhibition of Enzymatic Activity:
- A study demonstrated that benzoic acid derivatives, including this compound, inhibited the activity of certain enzymes involved in cancer metabolism, suggesting potential as an anticancer agent .
- Anti-inflammatory Properties:
- Cell Viability Assays:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chloro-4-fluorophenol | Structure | Moderate antibacterial activity |
| 3-Chloro-4-fluorobenzenesulfonamide | Similar to benzoic acid derivative | Inhibits specific enzymes involved in bacterial resistance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
